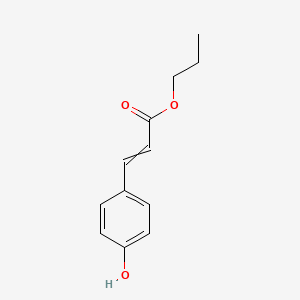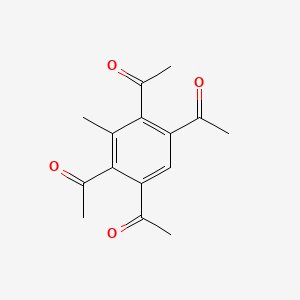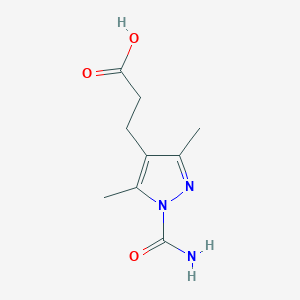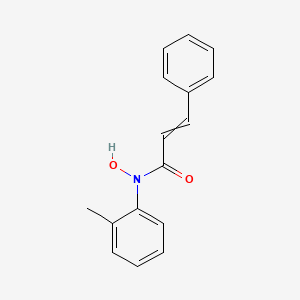![molecular formula C15H32N4 B14360396 2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine CAS No. 93676-05-2](/img/structure/B14360396.png)
2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine is an organic compound belonging to the class of piperidines. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a piperazine moiety. It is used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. For example, 1,6-hexanediamine can be mixed with 2,2,6,6-tetramethyl-4-piperidinone and reacted with hydrogen in a micro fixed-bed reactor packed with a platinum catalyst to provide the desired product in high yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: It can be reduced using suitable reducing agents to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant for the oxidation of this compound.
Reduction: Reducing agents such as hydrogen in the presence of a platinum catalyst are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine has several scientific research applications:
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Used in the production of hindered amine light stabilizers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a hindered base, which can participate in various chemical reactions. Its molecular targets may include enzymes and receptors involved in biological processes, although specific pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the piperazine moiety.
2,2,6,6-Tetramethyl-4-piperidone: Another related compound used as a precursor in the synthesis of the target compound.
Uniqueness
2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine is unique due to the presence of both tetramethyl groups and a piperazine moiety, which confer distinct chemical and physical properties. This combination makes it particularly useful in specific chemical reactions and applications.
Propiedades
Número CAS |
93676-05-2 |
|---|---|
Fórmula molecular |
C15H32N4 |
Peso molecular |
268.44 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-N-(2-piperazin-1-ylethyl)piperidin-4-amine |
InChI |
InChI=1S/C15H32N4/c1-14(2)11-13(12-15(3,4)18-14)17-7-10-19-8-5-16-6-9-19/h13,16-18H,5-12H2,1-4H3 |
Clave InChI |
QMLHWBLJDKJGPI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NCCN2CCNCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)


![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)

![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)

![2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol](/img/structure/B14360384.png)

